molecular formula C8H12Br2 B14387329 2,3-Dibromobicyclo[2.2.2]octane CAS No. 90085-73-7

2,3-Dibromobicyclo[2.2.2]octane

Cat. No.: B14387329
CAS No.: 90085-73-7
M. Wt: 267.99 g/mol
InChI Key: IEXHWZUHQJMMGV-UHFFFAOYSA-N
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Description

2,3-Dibromobicyclo[222]octane is a chemical compound with the molecular formula C8H12Br2 It is a derivative of bicyclo[222]octane, where two bromine atoms are attached to the 2nd and 3rd carbon atoms of the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is to react bicyclo[2.2.2]oct-2-ene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form bicyclo[2.2.2]octane derivatives with fewer bromine atoms.

    Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form bicyclo[2.2.2]oct-2-ene or other unsaturated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives of bicyclo[2.2.2]octane.

    Reduction: Formation of partially or fully dehalogenated bicyclo[2.2.2]octane.

    Elimination: Formation of bicyclo[2.2.2]oct-2-ene or other alkenes.

Scientific Research Applications

2,3-Dibromobicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromobicyclo[2.2.2]octane involves its ability to undergo various chemical transformations due to the presence of reactive bromine atoms. These transformations can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromobicyclo[2.2.2]octane is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its non-brominated or oxygenated counterparts. The bromine atoms make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2,3-dibromobicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXHWZUHQJMMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302632
Record name 2,3-dibromobicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90085-73-7
Record name NSC152328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromobicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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